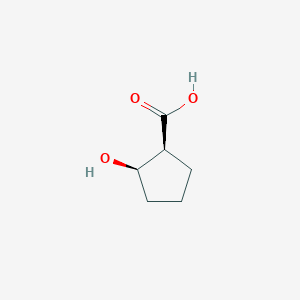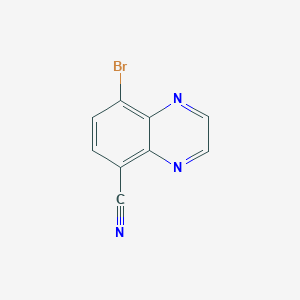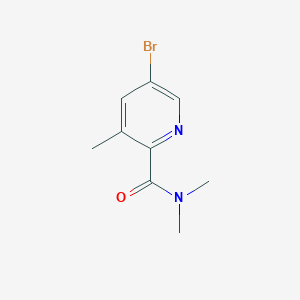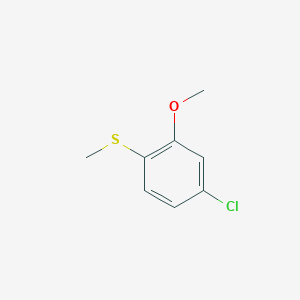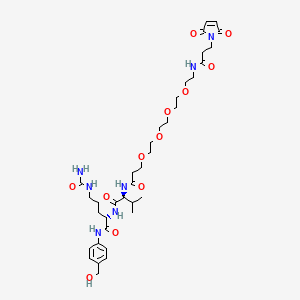
Mal-β-Ala-PEG(4)-Val-Cit-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of “Mal-beta-Ala-PEG(4)-Val-Ala-PAB” involves the use of maleimido-beta-alanyl-tetraethyleneglycol-propanoyl-valyl-alanyl- (4-aminobenzyl alcohol) as a chemical name . The compound has several synonyms, including Mal-beta-Ala-PEG(4)-va-PAB and (S)-2-((S)-2-(3-(2-(2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionylamido)ethoxy)ethoxy)ethoxy)ethoxy)propanamido)-3-methylbutan科学研究应用
1. 肿瘤靶向和成像
放射性标记肽,包括那些利用与Mal-β-Ala-PEG(4)-Val-Cit-PAB类似结构的肽,在临床癌症成像和治疗中具有重要意义。体内共同施用特定的酶抑制剂可提高肽的生物利用度和肿瘤摄取。例如,一项研究表明,将磷酰胺 (PA) 与某些肽偶联物共同施用可显著增加小鼠肿瘤异种移植物的摄取,展示了此类化合物在癌症诊断和治疗中的潜力 (Nock 等人,2014)。
2. 增强药物递送
对线性寡肽的研究,包括那些与this compound类似的肽,探索了它们在药物递送系统中的应用。一项研究涉及研究聚乙二醇 (PEG) 结合的线性均一寡肽的红外吸收特性,表明它们在增强药物递送机制中具有潜在应用 (Bonora 等人,1979)。
3. 设计抗体-药物偶联物
在抗体-药物偶联物 (ADC) 的设计中使用 this compound 等化合物非常重要。一项研究探讨了使用由 PEG 和二肽组成的新型连接子将阿霉素与肿瘤特异性单克隆抗体偶联,证实该连接子可被肿瘤特异性酶选择性裂解以表达抗肿瘤剂的细胞毒性 (Suzawa 等人,2002)。
4. 肽构象研究
肽的结构和构象分析,包括那些具有与this compound类似结构的肽,对于理解它们的生物活性至关重要。一项关于固态和溶液中 PEG 结合的丙氨酸和缬氨酸均一 L-寡肽的红外构象分析的研究提供了对这些肽结构特征的见解 (Bonora 等人,1979)。
作用机制
Target of Action
Mal-PEG4-Val-Cit-PAB, also known as Mal-beta-Ala-PEG(4)-Val-Cit-PAB, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets through a cleavable linker. The Val-Cit linkers in the compound can be cleaved by Cathepsin B . The Maleimide (Mal) group in the compound is reactive toward thiol groups . This cleavage releases the drug, allowing it to exert its cytotoxic effects on the target cells .
Biochemical Pathways
The cleavage of the Val-Cit linkers by Cathepsin B is a key step in the action of Mal-PEG4-Val-Cit-PAB . Cathepsin B is a protease that is often overexpressed in tumor cells, making it an ideal trigger for the release of the drug . Once the drug is released, it can interact with its target within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Mal-PEG4-Val-Cit-PAB are influenced by its structure. The PEG4 spacer in the compound improves its aqueous solubility , which can enhance its bioavailability. The specific adme (absorption, distribution, metabolism, and excretion) properties of the compound would depend on the specific drug that is attached to it .
Result of Action
The result of the action of Mal-PEG4-Val-Cit-PAB is the selective killing of target cells. By attaching to specific antibodies, the compound ensures that the drug is delivered directly to the target cells . The cleavage of the linker by Cathepsin B then releases the drug, allowing it to exert its cytotoxic effects .
Action Environment
The action of Mal-PEG4-Val-Cit-PAB can be influenced by various environmental factors. For example, the overexpression of Cathepsin B in tumor cells can enhance the cleavage of the linker and the release of the drug . Additionally, the pH of the environment can influence the reactivity of the Maleimide group toward thiol groups .
生化分析
Biochemical Properties
Mal-beta-Ala-PEG(4)-Val-Cit-PAB interacts with various enzymes, proteins, and other biomolecules. The Val-Cit linkers in Mal-beta-Ala-PEG(4)-Val-Cit-PAB can be cleaved by Cathepsin B . This enzyme is present only in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The effects of Mal-beta-Ala-PEG(4)-Val-Cit-PAB on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Cathepsin B ensures that the ADC payload is released within the cell, thereby exerting its effects .
Molecular Mechanism
Mal-beta-Ala-PEG(4)-Val-Cit-PAB exerts its effects at the molecular level through a series of binding interactions with biomolecules. The Maleimide (Mal) group in the compound is reactive toward thiol groups . This allows it to conjugate cysteine residues in proteins . The Val-Cit dipeptide is a protease-cleavable motif which releases the ADC payload into cells via an elimination mechanism .
属性
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGLOOGTSQEDBL-UVMMSNCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N7O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

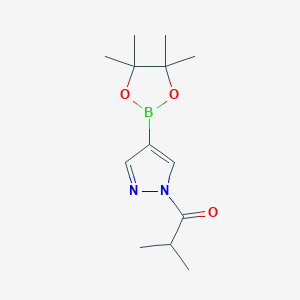
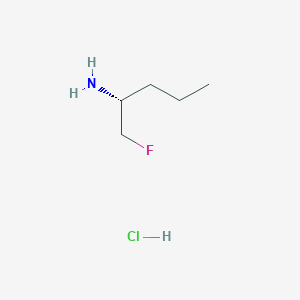
![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)
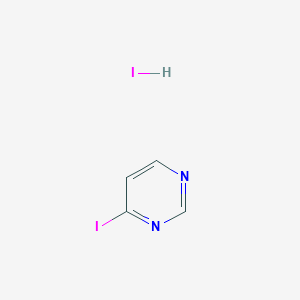
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)
![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)
